![molecular formula C18H14Cl2N2OS2 B286321 4,5-bis[(4-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B286321.png)
4,5-bis[(4-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis[(4-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to interact with biological systems, making it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4,5-bis[(4-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone is not fully understood, but it is believed to interact with specific proteins and enzymes in biological systems. This interaction can lead to changes in cellular processes, including the inhibition of enzyme activity and the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These effects include the inhibition of specific enzymes, such as protein kinases, and the disruption of protein-protein interactions. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-bis[(4-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone in lab experiments is its ability to interact with specific proteins and enzymes, making it a valuable tool for investigating various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4,5-bis[(4-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.
Synthesemethoden
The synthesis of 4,5-bis[(4-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone involves several steps, including the reaction of 4-chlorobenzyl chloride with thioacetamide to form 4-chlorobenzylthioacetamide. This compound is then reacted with 2-chloro-3-formylpyridine to form the final product.
Wissenschaftliche Forschungsanwendungen
4,5-bis[(4-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug discovery. This compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
Molekularformel |
C18H14Cl2N2OS2 |
---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
4,5-bis[(4-chlorophenyl)methylsulfanyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H14Cl2N2OS2/c19-14-5-1-12(2-6-14)10-24-16-9-21-22-18(23)17(16)25-11-13-3-7-15(20)8-4-13/h1-9H,10-11H2,(H,22,23) |
InChI-Schlüssel |
LHABJFMHCGVFKK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=C(C(=O)NN=C2)SCC3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=C(C(=O)NN=C2)SCC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.